molecular formula C10H14N2O B6356178 N,N-Dimethyl-3-(pyridin-3-yl)-propanamide CAS No. 55314-14-2

N,N-Dimethyl-3-(pyridin-3-yl)-propanamide

Cat. No.: B6356178
CAS No.: 55314-14-2
M. Wt: 178.23 g/mol
InChI Key: UBFMPVIINYUCFK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(pyridin-3-yl)-propanamide: is an organic compound with a molecular formula of C10H14N2O It is a derivative of pyridine and is characterized by the presence of a dimethylamino group attached to the third carbon of the pyridine ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(pyridin-3-yl)-propanamide can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxylic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Another method involves the use of 3-pyridinecarboxylic acid chloride, which reacts with N,N-dimethylamine in the presence of a base such as triethylamine. This reaction is usually carried out at room temperature and yields the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(pyridin-3-yl)-propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halides (e.g., HCl, HBr) or alkoxides (e.g., sodium methoxide) in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N,N-Dimethyl-3-(pyridin-3-yl)-propanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(pyridin-3-yl)-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The compound’s structure allows it to mimic natural substrates, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

N,N-Dimethyl-3-(pyridin-3-yl)-propanamide can be compared with other similar compounds, such as:

    N,N-Dimethyl-4-(pyridin-3-yl)-butanamide: This compound has a longer carbon chain, which may affect its binding affinity and biological activity.

    N,N-Dimethyl-2-(pyridin-3-yl)-ethanamide: This compound has a shorter carbon chain, which may result in different chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific structural configuration, which provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

N,N-dimethyl-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)6-5-9-4-3-7-11-8-9/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFMPVIINYUCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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